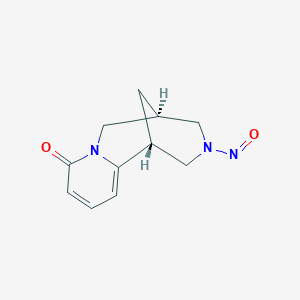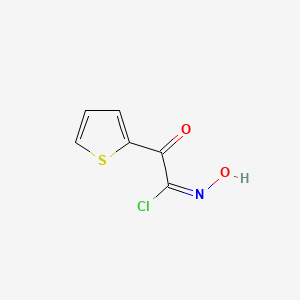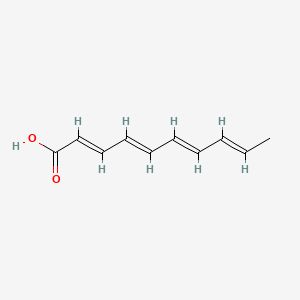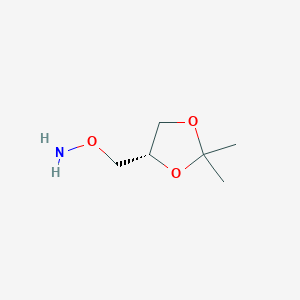
RHODIUM (III) BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Rhodium(III) bromide's synthesis often involves oxidative conditions leading to C-C, C-N, and C-O bond formation, highlighting its utility in direct functionalization of C-H bonds. This process is facilitated by various arene substrates bearing nitrogen and oxygen directing groups, coupling with unsaturated partners like alkenes and alkynes, demonstrating Rh(III)'s capacity for efficient, step-economic transformations of readily available materials into value-added molecules (Song, Wang, & Li, 2012).
Molecular Structure Analysis
The molecular structure of rhodium(III) bromide complexes can vary significantly based on the ligands present. Structures featuring planar trianionic ligands with axial positions occupied by halides demonstrate the flexibility and adaptability of rhodium(III) centers in forming octahedral complexes, crucial for its reactivity and catalytic properties (Fujita et al., 2018).
Chemical Reactions and Properties
Rhodium(III) bromide catalyzes ortho brominations and iodinations of various substrates by C-H bond activations, showcasing its broad utility in chemical synthesis. These reactions pave the way for subsequent functionalizations, including cross-coupling, to yield structurally diverse and complex organic compounds (Cheng, Dong, Parthasarathy, & Bolm, 2017).
Physical Properties Analysis
The crystal structure and physical properties of rhodium(III) bromide complexes have been extensively studied, revealing insights into their coordination environments and bonding characteristics. For example, the structure of bromo[tris(2-vinylphenyl)phosphine]rhodium(I) provides detailed information on the coordination geometry around rhodium, which is crucial for understanding its reactivity and physical properties (Nave & Truter, 1973).
Chemical Properties Analysis
The chemical properties of rhodium(III) bromide, including its reactivity towards different substrates and ligands, demonstrate its versatility as a catalyst. For instance, its ability to form stable complexes with acyclic diaminedithioether ligands showcases the diverse chemical environments rhodium(III) can accommodate, influencing its catalytic activity and selectivity in organic transformations (Akgun et al., 2010).
Scientific Research Applications
Catalysis
Rhodium (III) bromide is a pivotal component in catalysis, contributing significantly to both laboratory reactions and industrial processes. Its utility spans across the synthesis of new preformed rhodium catalysts that are efficient and selective, aiming for a more sustainable chemistry. The exploration of rhodium-catalyzed reactions, especially those involving Rh(I) complexes, demonstrates the ongoing research efforts to improve catalytic processes. This is evident in studies focusing on the synthesis and applications of Rh(I) complexes in catalysis, highlighting the potential for advancements in homogeneous catalysis through rhodium-based catalysts (S. Medici, M. Peana, Alessio Pelucelli, & M. Zoroddu, 2021).
Recovery and Purification
The complex aqueous chemistry of rhodium in chloride solutions poses challenges in its recovery and purification. The review of rhodium chemistry, with a focus on speciation, offers insights into the difficulties encountered in devising suitable recovery processes such as solvent extraction and ion exchange separation schemes. This highlights the significance of understanding the aqueous chemistry of rhodium for improving recovery processes (E. Benguerel, G. Demopoulos, & G. B. Harris, 1996).
In addition, the separation of iridium and rhodium from hydrochloric acid solutions through solvent extraction systems underlines the importance of developing more efficient extraction systems. These systems rely on the selectivity of extractions, which is crucial for the purification of rhodium (III) bromide (M. Le, Man-Seung Lee, & G. Senanayake, 2018).
properties
CAS RN |
123333-87-9 |
|---|---|
Product Name |
RHODIUM (III) BROMIDE |
Molecular Formula |
Br3Rh |
Molecular Weight |
342.62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







